molecular formula C22H22N2O2S B2382030 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide CAS No. 898459-15-9

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2382030
CAS No.: 898459-15-9
M. Wt: 378.49
InChI Key: QRGSXJQOBZPDTA-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Moiety: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline structure.

    Thiophene Introduction: Thiophene can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

    Benzamide Formation: The final step involves the formation of the benzamide structure through amidation reactions, often using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up these reactions, optimizing for yield and purity. This often involves continuous flow chemistry and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline or thiophene moieties.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The indoline and thiophene moieties might play a role in binding to the active site of the target protein, while the benzamide group could influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(indolin-1-yl)ethyl)-2-methoxybenzamide
  • N-(2-(thiophen-2-yl)ethyl)-2-methoxybenzamide
  • N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

Uniqueness

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is unique due to the presence of both indoline and thiophene moieties, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-26-20-10-5-3-8-17(20)22(25)23-15-19(21-11-6-14-27-21)24-13-12-16-7-2-4-9-18(16)24/h2-11,14,19H,12-13,15H2,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGSXJQOBZPDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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